molecular formula C10H10ClN3O3S B2821678 4-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1235225-22-5

4-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2821678
CAS RN: 1235225-22-5
M. Wt: 287.72
InChI Key: YATBAKDMMMVXRC-UHFFFAOYSA-N
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Description

4-Chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C10H10ClN3O3S . It has an average mass of 287.723 Da and a monoisotopic mass of 287.013153 Da .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide consists of a 1,2,4-oxadiazole ring attached to a benzenesulfonamide group via a methyl group . The IR spectra showed the typical stretching vibration of the NH group at nearly 3300 cm −1 and the presence of two bands at approximately 1630 and 1540 cm −1, corresponding to C=C and C=N stretching .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a beige powder with a melting point of 185–187°C . The 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles, which is a part of the structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that SCHEMBL22640000 could potentially be used in the development of new anti-infective drugs.

Anti-Inflammatory Activity

Compounds with similar structures have shown potent anti-inflammatory activity . This indicates that SCHEMBL22640000 might also possess anti-inflammatory properties, making it potentially useful in the treatment of inflammatory diseases.

Drug Discovery

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in the arsenal of drug discovery . SCHEMBL22640000, which contains a 1,2,4-oxadiazole ring, could therefore be a valuable compound in the field of drug discovery.

Anti-Trypanosomal Activity

There is evidence that compounds with similar structures have been studied for their potential anti-trypanosomal activity . This suggests that SCHEMBL22640000 could be investigated for its potential use in the treatment of diseases caused by Trypanosoma parasites, such as Chagas disease.

Antibiotic Resistance

The increasing resistance of microorganisms to antibiotics has necessitated the development of new chemical entities . Given its potential anti-infective properties, SCHEMBL22640000 could be explored as a potential candidate in the fight against antibiotic-resistant bacteria.

Chemical Research

SCHEMBL22640000 could also be used in chemical research, particularly in the study of the properties and reactivity of 1,2,4-oxadiazole rings .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is not mentioned in the retrieved papers, it’s worth noting that several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could open up new avenues for the development of more potent and selective therapeutic agents.

properties

IUPAC Name

4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-7-13-10(17-14-7)6-12-18(15,16)9-4-2-8(11)3-5-9/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATBAKDMMMVXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

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